molecular formula C15H22ClN3O B10966808 N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide

N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B10966808
M. Wt: 295.81 g/mol
InChI Key: PQUAJXDWDCISCH-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenylamine and 4-(propan-2-yl)piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

    Formation of Intermediate: The initial reaction between the starting materials forms an intermediate compound, which is then further reacted to form the final product.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)piperazine: A related compound with similar structural features.

    4-(propan-2-yl)piperazine-1-carboxamide: Another related compound with a similar piperazine core.

Uniqueness

N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-propan-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C15H22ClN3O/c1-11(2)18-6-8-19(9-7-18)15(20)17-14-5-4-12(3)10-13(14)16/h4-5,10-11H,6-9H2,1-3H3,(H,17,20)

InChI Key

PQUAJXDWDCISCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C(C)C)Cl

Origin of Product

United States

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